molecular formula C24H23N3O2 B2659426 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide CAS No. 850931-43-0

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide

Cat. No.: B2659426
CAS No.: 850931-43-0
M. Wt: 385.467
InChI Key: FSHUROSIHHOPCW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a phenylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Nitrated or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and imidazo[1,2-a]pyridine core make it a versatile scaffold for further modifications and applications in various fields of research .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-14-15-27-21(16-17)25-23(19-9-11-20(29-2)12-10-19)24(27)26-22(28)13-8-18-6-4-3-5-7-18/h3-7,9-12,14-16H,8,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUROSIHHOPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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